3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid
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Overview
Description
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]benzoic acid , belongs to the class of benzanilides . These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring . Its chemical formula is C~8~H~5~F~3~O~2~ with a molecular weight of approximately 190.12 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves several steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent plays a crucial role in this coupling .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound.
Chemical Reactions Analysis
3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid can undergo various reactions:
Substitution: The trifluoromethyl group can participate in substitution reactions.
Other Transformations: Depending on the reaction conditions, it may undergo additional transformations.
Common reagents include boron-based compounds (e.g., boronic acids) and palladium catalysts.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a building block for drug development.
Chemical Research: Researchers explore its reactivity and use it as a model compound.
Industry: Its unique properties make it valuable for material science and other industrial applications.
Mechanism of Action
The precise mechanism by which 3-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could explore related benzanilides and their distinct features.
Properties
Molecular Formula |
C15H11F3N2O3 |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-4-2-6-12(8-10)20-14(23)19-11-5-1-3-9(7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) |
InChI Key |
JMNVJRNQPFAFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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